molecular formula C15H18N2 B12547447 4-(4-Phenylbutyl)pyridin-3-amine CAS No. 142918-58-9

4-(4-Phenylbutyl)pyridin-3-amine

Cat. No.: B12547447
CAS No.: 142918-58-9
M. Wt: 226.32 g/mol
InChI Key: ISHUSPRFZZOXGY-UHFFFAOYSA-N
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Description

4-(4-Phenylbutyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a phenylbutyl group at the fourth position and an amine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylbutyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobutylbenzene with 3-aminopyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromobutylbenzene is coupled with 3-aminopyridine using a palladium catalyst and a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylbutyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various alkyl halides or acyl chlorides.

Major Products

    Oxidation: N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-(4-Phenylbutyl)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Phenylbutyl)pyridin-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their activity. The phenylbutyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. Pathways involved may include modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

4-(4-Phenylbutyl)pyridin-3-amine can be compared with other pyridine derivatives, such as:

    4-(4-Phenylbutyl)pyridine: Lacks the amine group, resulting in different chemical reactivity and biological activity.

    3-Aminopyridine: Lacks the phenylbutyl group, affecting its lipophilicity and interaction with biological targets.

    4-Phenylpyridine: Lacks both the butyl and amine groups, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in the combination of the phenylbutyl and amine groups, which confer specific chemical reactivity and potential biological activity.

Properties

CAS No.

142918-58-9

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

4-(4-phenylbutyl)pyridin-3-amine

InChI

InChI=1S/C15H18N2/c16-15-12-17-11-10-14(15)9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9,16H2

InChI Key

ISHUSPRFZZOXGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=C(C=NC=C2)N

Origin of Product

United States

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